1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine
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Description
The compound 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is a derivative of the pyrazole class, which is known for its biological activity, particularly as σ(1) receptor antagonists. The σ(1) receptor is implicated in various biological processes and has been a target for the development of new therapeutic agents. The presence of a morpholino group and specific substituents on the pyrazole core can significantly influence the compound's activity and selectivity towards σ(1) receptors .
Synthesis Analysis
The synthesis of related 1-arylpyrazole compounds involves the careful selection of substituents on the pyrazole core to achieve the desired pharmacological activity. The nature of the pyrazole substituents, particularly the presence of a basic amine, is crucial for activity. The synthesis process tolerates a variety of amines and spacer lengths between the amino and pyrazole groups. However, optimal activity and selectivity for σ(1) receptors are achieved with an ethylenoxy spacer and small cyclic amines, as demonstrated by the synthesis of compound 28 (S1RA, E-52862) .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms. The substitution pattern on the pyrazole ring, particularly at the 3- and 5-positions, is critical for the biological activity of these compounds. The introduction of a morpholino group, as seen in the related compound S1RA, contributes to the compound's selectivity and pharmacological profile .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be explored through their interactions with various reagents. For instance, ketone derivatives of propargylamines, which can be considered synthetic equivalents of conjugated 2,4,1-enynones, react with arylhydrazines to form 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles. These reactions proceed at room temperature and can yield the desired pyrazoles with significant efficiency. The presence of cyclic amines, such as morpholino groups, can influence the course of these cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and fluorescence. For example, some pyrazole derivatives exhibit marked fluorescent abilities with emission maximum wavelengths located at various nanometers, and certain compounds show extremely large Stokes shifts. These properties are important for the potential application of these compounds in imaging or as fluorescent markers .
Safety And Hazards
“1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
1,3-dimethyl-5-morpholin-4-ylpyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7-8(10)9(12(2)11-7)13-3-5-14-6-4-13/h3-6,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVZXNJICHTQEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)N2CCOCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383644 |
Source
|
Record name | 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine | |
CAS RN |
568577-87-7 |
Source
|
Record name | 1,3-Dimethyl-5-(4-morpholinyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568577-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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